2'-Amino-2'-deoxyguanosine
Overview
Description
2'-Amino-2'-deoxyguanosine is a modified nucleoside analog that has been the subject of various synthetic approaches due to its potential applications in biochemical research. It is structurally similar to the natural nucleoside guanosine, but with an amino group at the 2' position of the sugar moiety, which can significantly alter its properties and interactions within nucleic acids.
Synthesis Analysis
The synthesis of 2'-amino-2'-deoxyguanosine and its derivatives has been approached through different methods. One approach involves the enzymatic transaminoribosylation between 2-chlorohypoxanthine and 2'-amino-2'-deoxyuridine, leading to the formation of 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine, which is then chemically converted to 2'-amino-2'-deoxyguanosine and its derivatives . Another method includes the preparation of C8-amine and acetylamine adducts of 2'-deoxyguanosine, which are suitably protected for DNA synthesis . Additionally, improved synthesis protocols have been developed to obtain 2'-amino-2'-deoxyguanosine with greater convenience and higher yields than previously reported .
Molecular Structure Analysis
The molecular structure of 2'-amino-2'-deoxyguanosine is characterized by the presence of an amino group at the 2' position of the sugar ring. This structural modification can influence the nucleoside's conformation and its ability to pair with other nucleobases. The synthesis of analogs such as 6-amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has been achieved, which further demonstrates the versatility in modifying the guanosine structure .
Chemical Reactions Analysis
The reactivity of 2'-deoxyguanosine and its analogs with various reagents has been explored. For instance, the alkylation of 2'-deoxyguanosine with diazoalkanes has been studied, resulting in the formation of 1-, O(6)-, and 7-alkyl-2'-deoxyguanosine, among other products . These reactions are important for understanding the chemical behavior of guanosine derivatives and their potential use in chemical biology.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-amino-2'-deoxyguanosine are influenced by the amino group at the 2' position. The pKa values of the amino group have been determined using 15N NMR spectroscopy, which is crucial for understanding the protonation state of the amino group at specific pH levels . This information is essential for applications where the nucleoside's charge state can affect its interaction with metal ions or other molecules.
Scientific Research Applications
Probing Metal Ion Interactions in Ribozymes
2'-Amino-2'-deoxyguanosine, along with its 3'-amino variant, serves as a valuable probe for investigating metal ion interactions at the active site of group I ribozymes. The synthesis of 2'-15N-amino-2'-deoxyadenosine, 2'-15N-amino-2'-deoxyguanosine, and 3'-15N-amino-3'-deoxyguanosine enables accurate determination of the amine pKa by 15N NMR, crucial for understanding the protonation state of the amino group at specific pH levels (Dai, Lea, Lu, & Piccirilli, 2007).
Enhancing Biochemical Applications
The guanosine analogue of 2'-Amino-2'-deoxyguanosine and its phosphoramidite derivatives, synthesized from 2'-amino-2'-deoxyuridine by transglycosylation, have shown high effectiveness for various biochemical applications. New protocols have been developed for a more efficient synthesis of these compounds, offering greater convenience and higher yields (Dai, Deb, Hougland, & Piccirilli, 2006).
Investigating DNA Adducts
The conformational study of 2'-deoxyguanosine and 8-amino-2'-deoxyguanosine adducts, such as those formed with carcinogens like N-hydroxy-2-acetylaminofluorene, provides insights into their impact on DNA structure. This research is pivotal in understanding how these adducts may influence DNA and its interactions (Lipkowitz, Chevalier, Widdifield, & Beland, 1982).
Chemoselective Arylation
Chemoselective arylation of 2'-deoxyguanosine at the N2-amino function has been explored, offering a rapid route to N2-aryl-2'-deoxyguanosine nucleosides. This method involves treatment with tricarbonyl complexes, followed by decomplexation and dehydrogenation, demonstrating a novel approach for nucleoside modification (Potter, Mccague, & Jarman, 1992).
Nucleotide Protection for Oligodeoxyribonucleotide Synthesis
The 3-methoxy-4-phenoxybenzoyl group, used for protecting the exocyclic amino group of nucleosides like 2'-deoxyguanosine, enhances the stability of N-protected derivatives. This proves beneficial in minimizing depurination during the synthesis of oligodeoxyribonucleotides on solid support, using the phosphotriester approach (Mishra & Misra, 1986).
Safety And Hazards
Future Directions
2’-Amino-2’-deoxyguanosine and oligonucleotides containing them have proven highly effective for an array of biochemical applications . The guanosine analogue and its phosphoramidite derivatives have been accessed previously from 2’-amino-2’-deoxyuridine by transglycosylation, but with limited overall efficiency and convenience . Therefore, future research may focus on improving the efficiency and convenience of these processes.
properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPTVRLUGSPXNH-DXTOWSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209807 | |
Record name | 2'-Amino-2'-deoxyguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Amino-2'-deoxyguanosine | |
CAS RN |
60966-26-9 | |
Record name | 2′-Amino-2′-deoxyguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60966-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Amino-2'-deoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060966269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Amino-2'-deoxyguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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